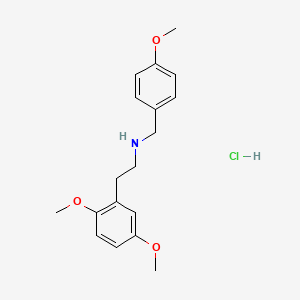

25H-NB4OMe (hydrochloride)

Übersicht

Beschreibung

25H-NB4OMe (hydrochloride) is a synthetic compound that belongs to the phenethylamine class of chemicals. It is structurally categorized as a phenethylamine and is often used as an analytical reference standard in research and forensic applications . The compound is known for its high purity, typically exceeding 98%, and is available in crystalline solid form .

Wirkmechanismus

Target of Action

25H-NB4OMe, a new psychoactive substance (NPS), primarily targets the serotonin 2A receptor (5-HT2AR) and serotonin 2C receptor (5-HT2CR) . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and sensory perception.

Mode of Action

The compound interacts with its targets, the 5-HT2AR and 5-HT2CR, as a partial agonist . This means it binds to these receptors and activates them, but not to their full capacity. The activation of these receptors can lead to various physiological and psychological effects, including changes in mood and perception.

Biochemical Pathways

This system is involved in reward, motivation, and motor control among other functions. The compound has been shown to increase dopamine levels in the central nervous system .

Result of Action

The activation of 5-HT2AR and 5-HT2CR by 25H-NB4OMe can lead to a range of effects. In animal studies, it has been shown to significantly increase locomotor activity and conditioned place preference, suggesting rewarding and reinforcing effects . It also leads to changes in dopamine levels in the central nervous system .

Biochemische Analyse

Biochemical Properties

25H-NB4OMe (hydrochloride) is known to interact with serotonin 5-HT2A receptors, demonstrating high binding affinity . The nature of these interactions is primarily agonistic .

Cellular Effects

In the context of cellular effects, 25H-NB4OMe (hydrochloride) has been associated with significant changes in dopamine levels in the central nervous system . It has also been observed to significantly increase locomotor activity in mice .

Molecular Mechanism

The molecular mechanism of 25H-NB4OMe (hydrochloride) is primarily linked to its agonistic action on serotonin 5-HT2A receptors . This interaction can lead to various downstream effects, including changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

While specific temporal effects of 25H-NB4OMe (hydrochloride) in laboratory settings are not fully documented, it’s known that the compound can induce significant changes in dopamine levels and locomotor activity over time .

Dosage Effects in Animal Models

In animal models, varying dosages of 25H-NB4OMe (hydrochloride) have been associated with different outcomes. For instance, specific dosages have been linked to significant increases in conditioned place preference in mice .

Transport and Distribution

The transport and distribution of 25H-NB4OMe (hydrochloride) within cells and tissues are not fully documented. Given its interaction with serotonin receptors, it’s likely that the compound may be transported and distributed in a manner similar to other serotonergic compounds .

Subcellular Localization

Based on its known interactions with serotonin receptors, it’s possible that the compound may be localized in areas of the cell where these receptors are present .

Vorbereitungsmethoden

The synthesis of 25H-NB4OMe (hydrochloride) involves several steps, starting with the preparation of the phenethylamine backbone. The synthetic route typically includes the following steps:

Formation of the Phenethylamine Backbone: The initial step involves the synthesis of the phenethylamine backbone through a series of chemical reactions, including nitration, reduction, and alkylation.

Introduction of Methoxy Groups: The next step involves the introduction of methoxy groups at specific positions on the phenethylamine backbone. This is achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base form of the compound into its hydrochloride salt.

Industrial production methods for 25H-NB4OMe (hydrochloride) are similar to the laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of larger reaction vessels, more efficient purification techniques, and stringent quality control measures to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

25H-NB4OMe (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die typischerweise die Methoxygruppen betreffen. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsreaktionen können an den Nitrogruppen durchgeführt werden, die im Phenethylamin-Grundgerüst vorhanden sind. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Methoxygruppen.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation der Methoxygruppen zur Bildung von Aldehyden oder Carbonsäuren führen, während die Reduktion der Nitrogruppen zur Bildung von Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

25H-NB4OMe (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Die Verbindung wird als analytischer Referenzstandard in Massenspektrometrie- und Chromatographiestudien verwendet.

Medizin: Die Verbindung wird in pharmakologischen Studien verwendet, um ihre potenziellen therapeutischen Wirkungen und Toxizität zu untersuchen.

5. Wirkmechanismus

Der Wirkmechanismus von 25H-NB4OMe (Hydrochlorid) beinhaltet seine Wechselwirkung mit Serotoninrezeptoren, insbesondere dem Serotonin-2A-Rezeptor (5-HT2A). Die Verbindung wirkt als Agonist an diesen Rezeptoren und führt zur Aktivierung nachgeschalteter Signalwege. Diese Aktivierung führt zu verschiedenen physiologischen und psychologischen Wirkungen, einschließlich Veränderungen der Stimmung, der Wahrnehmung und der Kognition .

Die molekularen Ziele von 25H-NB4OMe (Hydrochlorid) umfassen den 5-HT2A-Rezeptor sowie andere Serotoninrezeptoren wie 5-HT2C. Die Wechselwirkung der Verbindung mit diesen Rezeptoren wird durch ihre Bindung an bestimmte Reste in der Bindungstasche des Rezeptors vermittelt, was zu konformationellen Veränderungen und Aktivierung des Rezeptors führt .

Vergleich Mit ähnlichen Verbindungen

25H-NB4OMe (Hydrochlorid) ist Teil der NBOMe-Reihe von Verbindungen, die für ihre hohe Potenz und Wirksamkeit als Serotoninrezeptoragonisten bekannt sind. Ähnliche Verbindungen in dieser Reihe umfassen:

25I-NBOMe: Bekannt für seine hohe Affinität zum 5-HT2A-Rezeptor und seine starken halluzinogenen Wirkungen.

Die Einzigartigkeit von 25H-NB4OMe (Hydrochlorid) liegt in seinem spezifischen Substitutionsschema und seinem daraus resultierenden pharmakologischen Profil. Im Vergleich zu anderen NBOMe-Verbindungen kann 25H-NB4OMe (Hydrochlorid) unterschiedliche Wirkungen und Wechselwirkungen mit Serotoninrezeptoren aufweisen, was es zu einer wertvollen Verbindung für Forschungs- und forensische Anwendungen macht .

Eigenschaften

IUPAC Name |

2-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-20-16-6-4-14(5-7-16)13-19-11-10-15-12-17(21-2)8-9-18(15)22-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFSVOUIUTYBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCC2=C(C=CC(=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342531 | |

| Record name | 2-(2,5-Dimethoxyphenyl)-N-(4-methoxybenzyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566571-54-7 | |

| Record name | Benzeneethanamine, 2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1566571-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dimethoxyphenyl)-N-(4-methoxybenzyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

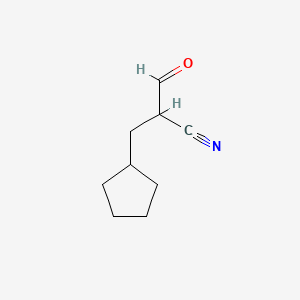

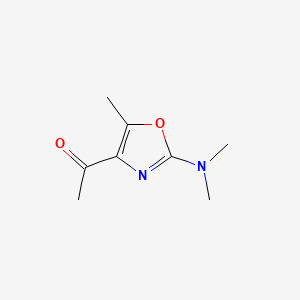

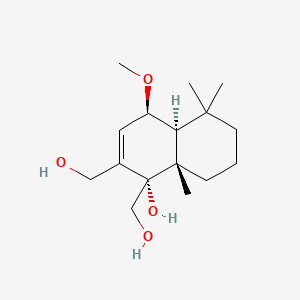

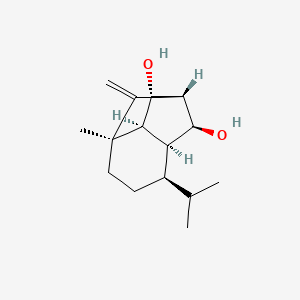

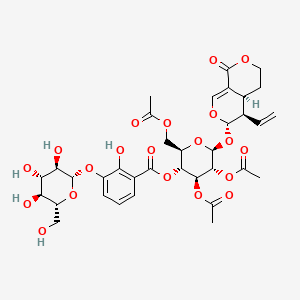

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate](/img/structure/B593544.png)

![(3-butoxy-2-hydroxypropyl)-dimethyl-[3-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]propyl]azanium;2-hydroxypropanoic acid](/img/structure/B593554.png)